molecular formula C17H24ClN3O4 B2862193 4-((2-Chlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid CAS No. 1097865-26-3

4-((2-Chlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Cat. No.: B2862193
CAS No.: 1097865-26-3
M. Wt: 369.85
InChI Key: JWQAFOHHXIWZGK-UHFFFAOYSA-N
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Description

4-((2-Chlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a synthetically designed chemical compound offered for research and further manufacturing applications. This butanoic acid derivative features a 2-chlorophenyl group and a morpholinopropyl side chain, a structural motif seen in specialized biochemical tools. Compounds containing morpholine subunits, similar to the 3-morpholinopropyl group in this molecule, are frequently investigated in the development of enzyme inhibitors and bioactive probes . Primary Research Applications & Value: The core research value of this compound is hypothesized to lie in its potential as an inhibitor for specific enzyme targets. Structurally related molecules with morpholinoethylamino groups have been described in patents concerning functionalized inhibitors of NANOLUC luciferase, suggesting a potential application pathway in bioluminescence-based assays and cellular signaling studies . Furthermore, compounds with analogous chlorophenyl and amino acid-based structures are explored as inhibitors for enzymes like Membrane Primary Amine Oxidase (SSAO), which is a target of interest in metabolic and inflammatory disease research . Researchers may utilize this chemical as a key intermediate in organic synthesis or as a candidate molecule for high-throughput screening against a panel of biological targets to elucidate its specific mechanism of action. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the purchaser to determine the suitability of this product for their intended use.

Properties

IUPAC Name

4-(2-chloroanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O4/c18-13-4-1-2-5-14(13)20-16(22)12-15(17(23)24)19-6-3-7-21-8-10-25-11-9-21/h1-2,4-5,15,19H,3,6-12H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQAFOHHXIWZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(CC(=O)NC2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of aniline to produce 2-chloroaniline.

    Coupling with Morpholinopropylamine: The 2-chloroaniline is then reacted with 3-morpholinopropylamine under controlled conditions to form the desired intermediate.

    Formation of the Final Product: The intermediate is further reacted with a suitable butanoic acid derivative to yield 4-((2-Chlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution Reagents: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-((2-Chlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-Chlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The chlorophenyl and morpholinopropyl groups can bind to active sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The target compound’s 2-chlorophenyl group (vs. 4-chlorophenyl in ) may alter steric and electronic interactions, affecting binding affinity in biological targets.
  • Morpholine vs.
  • Biological Activity : The 2-fluorophenyl analog in was synthesized for metal coordination, suggesting the target compound could similarly act as a ligand for metalloenzymes or antimicrobial agents.
2.3. Impurities and Byproducts

identifies diethyl ester derivatives as process-related impurities, suggesting that esterification or incomplete hydrolysis could occur during the target compound’s synthesis .

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